molecular formula C14H17N3O3S2 B3815842 4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide

4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No. B3815842
M. Wt: 339.4 g/mol
InChI Key: DYPYJZSGUVJZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAS-116 and is a small molecule inhibitor of the Heat Shock Protein 90 (HSP90) chaperone.

Mechanism of Action

TAS-116 binds to the ATP-binding site of the HSP90 chaperone, thereby inhibiting its function. This leads to the degradation of various oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
TAS-116 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. TAS-116 has minimal toxicity to normal cells, making it a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

TAS-116 has several advantages for lab experiments, including its high potency, selectivity, and specificity for the HSP90 chaperone. However, it also has some limitations, such as its low solubility in water and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the research on TAS-116, including:
1. Further evaluation of its efficacy and safety in clinical trials for the treatment of various cancers.
2. Investigation of its potential applications in other diseases, such as neurodegenerative disorders.
3. Development of novel analogs of TAS-116 with improved pharmacological properties.
4. Exploration of its mechanism of action and identification of its downstream targets.
5. Investigation of its potential use in combination with other cancer therapies to enhance their efficacy.
In conclusion, TAS-116 is a promising small molecule inhibitor with potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully explore its potential and develop novel analogs with improved pharmacological properties.

Scientific Research Applications

TAS-116 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been found to inhibit the growth of cancer cells by targeting the HSP90 chaperone, which is involved in the stabilization and folding of various oncogenic proteins. TAS-116 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.

properties

IUPAC Name

N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-9(2)14-17-11(8-21-14)7-16-13(18)10-3-5-12(6-4-10)22(15,19)20/h3-6,8-9H,7H2,1-2H3,(H,16,18)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPYJZSGUVJZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.